molecular formula C20H17BrN2O4 B2732982 Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate CAS No. 478041-09-7

Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate

Cat. No. B2732982
CAS RN: 478041-09-7
M. Wt: 429.27
InChI Key: WEBAPIDHBJBVAF-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate is a useful research compound. Its molecular formula is C20H17BrN2O4 and its molecular weight is 429.27. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study conducted by Zarrouk et al. (2014) investigated the inhibition efficiencies of some quinoxalines, including derivatives similar to the specified compound, as corrosion inhibitors for copper in nitric acid media. The research utilized quantum chemical calculations to establish a relationship between the molecular structures of quinoxalines and their inhibition efficiency. This study highlights the potential application of quinoxaline derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of metal components in various industries (Zarrouk et al., 2014).

Synthetic Chemistry

Gorbunova and Mamedov (2006) explored the oxidative dehydrobromination of certain quinoxalin-2(1H)-ones as a synthetic route to quinoxalyl aryl ketones. Their work demonstrates the utility of quinoxaline derivatives in synthesizing complex molecules, showcasing the versatility of these compounds in organic synthesis (Gorbunova & Mamedov, 2006).

Molecular Rearrangement Studies

Klásek et al. (2003) described the molecular rearrangement of 3-bromo derivatives of quinolines to produce various quinoline-3-carboxylic acids and other related compounds. This work underscores the role of ethyl quinoxalinyl acetate derivatives in studying reaction mechanisms and synthetic pathways, which could be instrumental in developing new synthetic methods (Klásek et al., 2003).

Crystal Structure Analysis

Abad et al. (2020) synthesized new compounds from a base structure similar to Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate and analyzed their crystal structures. Their research offers insights into the structural properties of quinoxaline derivatives, which could have implications for designing materials with specific optical or electronic properties (Abad et al., 2020).

Catalysis

Facchetti et al. (2016) prepared quinoline derivatives for use in catalytic processes, particularly in the reduction of ketones. This study highlights the potential application of quinoxaline derivatives in catalysis, which is a critical process in the production of various chemical products (Facchetti et al., 2016).

properties

IUPAC Name

ethyl 2-[4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxoquinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4/c1-2-27-19(25)11-16-20(26)23(17-6-4-3-5-15(17)22-16)12-18(24)13-7-9-14(21)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBAPIDHBJBVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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